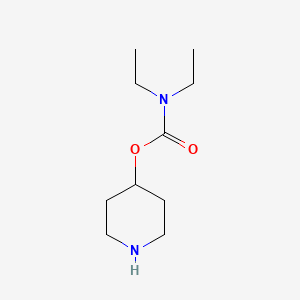

Piperidin-4-yl diethylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

piperidin-4-yl N,N-diethylcarbamate |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h9,11H,3-8H2,1-2H3 |

InChI Key |

UKNBBIIJSHZIHE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1CCNCC1 |

Origin of Product |

United States |

A Profile of Piperidin 4 Yl Diethylcarbamate

Strategies for Carbamate (B1207046) Introduction onto Piperidine Scaffolds

The introduction of a carbamate group onto a piperidine scaffold is a key step in the synthesis of this compound. Several methods have been developed to achieve this transformation efficiently.

Nucleophilic Substitution Reactions for C-O Bond Formation

Nucleophilic substitution is a fundamental reaction for forming the carbon-oxygen bond in carbamates. masterorganicchemistry.com In this approach, an alcohol, such as a piperidin-4-ol derivative, acts as a nucleophile, attacking an electrophilic carbamoylating agent. This two-step addition-elimination process is a common and effective method for synthesizing carbamates. masterorganicchemistry.com The reaction of an acid chloride with a carboxylate to form an anhydride (B1165640) is a classic example of this type of substitution. masterorganicchemistry.com

Mannich Reaction Condensation Approaches to Piperidin-4-one Systems

The Mannich reaction is a powerful tool for the synthesis of piperidin-4-one derivatives, which are versatile precursors to piperidin-4-yl carbamates. chemrevlett.comacs.org This three-component condensation reaction involves an amine, an aldehyde, and a ketone with an acidic α-proton to produce a β-amino-carbonyl compound known as a Mannich base. wikipedia.org Specifically, substituted aromatic aldehydes, methyl ethyl ketone, and ammonium (B1175870) acetate (B1210297) can be condensed in an ethanol (B145695) medium to synthesize substituted 4-piperidones. chemrevlett.com This method has been widely used to create a variety of piperidin-4-one structures. chemrevlett.comresearchgate.net The resulting piperidin-4-one can then be reduced to the corresponding alcohol and subsequently converted to the desired carbamate.

Reductive Amination Routes for Piperidine Ring Functionalization

Reductive amination is a versatile and widely used method for the functionalization of the piperidine ring. researchgate.net This two-step process involves the reaction of a carbonyl group with an amine to form an imine or enamine, which is then reduced to an amine. researchgate.net This method is particularly useful for synthesizing N-substituted piperidine derivatives. nih.gov For instance, the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using a Raney-Ni catalyst is a key step in an efficient synthesis of methyl piperidin-4-yl-carbamate. researchgate.net This approach offers the advantage of using readily available starting materials and often results in high yields. researchgate.net Intramolecular reductive amination can also be employed to form the piperidine ring itself from suitable precursors. researchgate.net

Carbonyldiimidazole (CDI)-Mediated Coupling Methods

1,1'-Carbonyldiimidazole (CDI) is a highly effective and safe reagent for the synthesis of carbamates, serving as a less hazardous alternative to phosgene. researchgate.netwikipedia.org CDI activates a carboxylic acid or an alcohol to form a reactive intermediate, which then readily reacts with an amine to form the carbamate. youtube.com This method is known for its mild reaction conditions and the clean byproducts, carbon dioxide and imidazole, which are easily removed. thieme-connect.de The reaction can be carried out in various solvents, with DMF often giving the best results. thieme-connect.de Mechanochemical methods using CDI have also been developed for a more sustainable synthesis of carbamates. researchgate.net

Application of O-Carbamate as a Directed Metalation Group in Regioselective Synthesis

The O-carbamate group, particularly the diethylcarbamate group (-OCONEt2), is a powerful directed metalation group (DMG) in organic synthesis. nih.govnih.gov In directed ortho-metalation (DoM), the carbamate group directs the deprotonation of the aromatic ring to the ortho position, allowing for regioselective functionalization. nih.govresearchgate.net This strategy has been extensively used in the synthesis of polysubstituted aromatic compounds. nih.govresearchgate.net The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents. The carbamate group can also participate in other synthetic strategies like anionic ortho-Fries rearrangement and directed remote metalation. nih.govnih.gov

Specific Synthesis Protocols for Piperidin-4-yl Carbamate Derivatives

The synthesis of specific piperidin-4-yl carbamate derivatives often involves a multi-step sequence combining some of the methodologies described above.

For example, a scalable process for the synthesis of methyl piperidin-4-yl-carbamate para-toluene sulfonate salt has been developed. researchgate.net This process starts with the reductive amination of 1-benzylpiperidin-4-one using ammonia and a Raney-Ni catalyst. This is followed by the de-protection of the benzyl (B1604629) group and subsequent salt formation. This protocol is noted for its use of commercially available materials, short reaction times, and high yields, making it suitable for large-scale manufacturing. researchgate.net

Another common strategy involves the initial synthesis of a substituted piperidin-4-one via a Mannich reaction. chemrevlett.comasianpubs.org The resulting ketone can then be subjected to various reactions to introduce further diversity. For instance, reaction with isocyanates can yield N-substituted 3,5-diylidene-4-piperidine-1-carboxamides. nih.gov

The synthesis of piperazine-based compounds conjugated to humanized ferritin as a delivery system for siRNA has also been reported, which utilizes reductive amination. nih.gov In this synthesis, a protected piperazine (B1678402) derivative is reacted with N-methyl-4-piperidone in a one-pot procedure using sodium triacetoxyborohydride (B8407120) as a mild reducing agent. nih.gov

The following table provides examples of synthetic protocols for piperidine derivatives:

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetate | Ethanol | Substituted 4-piperidones | chemrevlett.com |

| 1-Benzylpiperidin-4-one, ammonia | Raney-Ni, H2 | 1-Benzylpiperidin-4-amine | researchgate.net |

| 2-(Piperazin-1-yl)ethanamine, ethyl trifluoroacetate, N-methyl-4-piperidone | Acetonitrile (B52724), NaBH(OAc)3 | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine | nih.gov |

| 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate, aryl bromides | t-BuLi | Variously substituted piperidine carbamates | nih.gov |

Optimization and Scalability Considerations in Piperidine Carbamate Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of piperidine carbamates necessitates careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. A key example is the scalable synthesis of methyl piperidin-4-yl-carbamate p-toluenesulfonate salt, a close analogue of this compound. researchgate.netasianpubs.org

Key parameters that are typically optimized include:

Catalyst Selection and Loading: In the reductive amination step, the choice of catalyst is critical. Raney Nickel is often employed for its high activity and relatively low cost. researchgate.netdtic.mil Optimization studies focus on minimizing the catalyst loading without compromising reaction time or yield to reduce costs and simplify purification.

Reaction Solvents: The selection of appropriate solvents is crucial for reaction efficiency and product isolation. For instance, in the carbamoylation step, aprotic solvents are generally preferred to avoid side reactions with the carbamoyl (B1232498) chloride.

Temperature and Pressure: For hydrogenation and reductive amination steps, temperature and hydrogen pressure are key variables. These are optimized to achieve complete reaction in the shortest time possible while ensuring the safety of the process. researchgate.net

Work-up and Purification: Developing a straightforward and scalable purification protocol is essential. This may involve crystallization, extraction, and salt formation to isolate the final product in high purity. researchgate.netchemrevlett.com The use of p-toluenesulfonic acid to form a crystalline salt of the piperidine carbamate is a common strategy to improve handling and purity on a large scale. researchgate.net

An example of an optimized and scalable process for a related piperidine carbamate is outlined below:

Stereoselective Synthesis Approaches for Piperidine Analogues

The control of stereochemistry is a paramount challenge in the synthesis of substituted piperidines, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Several stereoselective strategies have been developed to access enantiomerically enriched piperidine analogues.

One powerful approach involves the use of chiral auxiliaries. For instance, an η4-dienetricarbonyliron complex can serve as a potent chiral auxiliary in a double reductive amination cascade to produce 2-dienyl-substituted piperidines with complete stereocontrol. google.com The iron complex directs the formation of a single diastereoisomer, which can then be demetallated to yield the chiral piperidine. google.com

Another strategy is the use of chiral catalysts in reactions such as hydrogenation or cyclization. While the hydrogenation of pyridines to piperidines is a common method, achieving high stereoselectivity can be challenging due to the often harsh reaction conditions. nih.gov However, the development of specific chiral catalysts has enabled enantioselective hydrogenations of certain pyridine (B92270) derivatives.

Furthermore, the stereoselective functionalization of a pre-existing piperidine ring is a viable route. This can be achieved through various methods, including enzymatic resolutions and asymmetric catalysis.

Multicomponent Reactions in the Synthesis of Piperidine Carbamate Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular scaffolds in a single, atom-economical step. These reactions are particularly well-suited for the synthesis of highly substituted piperidine derivatives.

Several MCRs can be employed to generate the piperidine core, which can then be further functionalized to introduce the diethylcarbamate group. One notable example is the four-component synthesis of piperidone scaffolds, which involves the in-situ generation of a 2-azadiene from an aldehyde, an amine equivalent, and an acyl chloride, followed by a Diels-Alder reaction with a dienophile. This approach allows for the rapid assembly of complex piperidones with a high degree of molecular diversity.

The union of MCRs represents an even more advanced strategy, where two or more distinct MCRs are combined in a single pot to generate highly complex and diverse molecular architectures. chemrevlett.com For instance, a water-triggered union of two four-component reactions has been reported for the construction of complex heterocyclic systems. chemrevlett.com While not directly reported for this compound, the principles of MCRs offer a promising avenue for the efficient and diversity-oriented synthesis of this and related scaffolds.

Key features of multicomponent reactions in piperidine synthesis include:

Convergence: Multiple starting materials are combined in a single operation, leading to a rapid increase in molecular complexity.

Atom Economy: MCRs are often highly atom-economical, with most of the atoms from the starting materials being incorporated into the final product.

Diversity-Oriented Synthesis: The use of different combinations of starting materials allows for the generation of large libraries of structurally diverse piperidine derivatives.

Spectroscopic and Chromatographic Characterization of Piperidin 4 Yl Diethylcarbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a piperidin-4-yl diethylcarbamate derivative, distinct signals corresponding to the various proton environments are expected. The chemical shifts (δ) are influenced by the electron density around the protons.

For a typical N-substituted piperidine (B6355638) ring, the protons at the C2 and C6 positions (adjacent to the nitrogen) would appear as multiplets in the downfield region, generally between δ 2.5 and 3.5 ppm. The protons at the C3 and C5 positions would resonate further upfield, typically in the range of δ 1.5 to 2.0 ppm, often as complex multiplets. The proton at the C4 position, attached to the carbamate (B1207046) oxygen, would be expected to appear as a multiplet, with its chemical shift significantly influenced by the carbamate group.

The diethylamino group of the carbamate moiety would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, typically around δ 3.3 ppm, due to coupling with the adjacent methyl protons. These methyl (-CH₃) protons would, in turn, appear as a triplet around δ 1.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Derivatives

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine H-2, H-6 | 2.5 - 3.5 | m |

| Piperidine H-3, H-5 | 1.5 - 2.0 | m |

| Piperidine H-4 | ~4.5 - 5.0 | m |

| Diethylamino -CH₂- | ~3.3 | q |

Note: These are predicted values and can vary based on the solvent and specific N-substituent on the piperidine ring. Data for related compounds can be found in various studies. hmdb.carsc.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. For this compound, the carbonyl carbon of the carbamate group would be the most downfield signal, typically appearing around δ 155 ppm.

The C4 carbon of the piperidine ring, bonded to the oxygen of the carbamate, would resonate in the region of δ 70-75 ppm. The C2 and C6 carbons, adjacent to the nitrogen, would be found around δ 40-50 ppm. The C3 and C5 carbons would appear further upfield, in the range of δ 30-35 ppm.

The carbons of the diethylamino group would also be readily identifiable. The methylene (-CH₂) carbons would have a chemical shift of approximately δ 41-43 ppm, while the methyl (-CH₃) carbons would be observed around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbamate C=O | ~155 |

| Piperidine C-4 | 70 - 75 |

| Piperidine C-2, C-6 | 40 - 50 |

| Piperidine C-3, C-5 | 30 - 35 |

| Diethylamino -CH₂- | 41 - 43 |

Note: These are predicted values. Actual shifts depend on the solvent and substitution pattern. Data for related compounds can be found in various studies. hmdb.cachemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong, prominent absorption band between 1700 and 1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the carbamate group. The C-N stretching vibration of the carbamate would likely appear in the region of 1470-1380 cm⁻¹. The C-O stretching of the carbamate ester linkage would be expected to show absorptions in the 1250-1190 cm⁻¹ range.

The N-H stretching vibration of the piperidine secondary amine would be observed as a moderate band in the region of 3350-3250 cm⁻¹, if the nitrogen is unsubstituted. For N-substituted derivatives, this band would be absent. The C-H stretching vibrations of the aliphatic piperidine and ethyl groups would be found in the 3000-2850 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (piperidine) | 3350 - 3250 | Moderate |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (carbamate) | 1700 - 1680 | Strong |

| C-N Stretch (carbamate) | 1470 - 1380 | Moderate |

Note: These are general ranges for the specified functional groups. nist.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve the cleavage of the piperidine ring. For carbamates, fragmentation often includes the loss of the carbamate side chain or cleavage at the C-O bond. Expected fragments for this compound could include the piperidin-4-yl cation and the diethylcarbamoyl cation.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair or boat conformation). chemrevlett.com The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be elucidated. nih.gov While no specific XRD data for this compound has been found, studies on related piperidine carbamates have confirmed their solid-state structures.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of compounds from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperidine derivatives. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without modifiers like formic acid or trifluoroacetic acid), would be suitable for determining the purity of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC) can also be employed for the analysis of volatile and thermally stable piperidine derivatives. The choice of the column (e.g., a non-polar or medium-polarity column) and temperature program would be critical for achieving good separation and peak shape. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for both separation and identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds and intermediates like this compound derivatives. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For piperidine-containing molecules, reversed-phase HPLC (RP-HPLC) is a common and effective method.

In a typical RP-HPLC analysis, the purity of the final compounds is determined by injecting a solution of the sample into the chromatograph. mdpi.com The system often includes a quaternary pump, a degasser, and a diode-array detector (DAD). mdpi.com The DAD is particularly useful as it can acquire UV spectra across a range of wavelengths, allowing for peak purity analysis and the identification of impurities. mdpi.com

The choice of stationary and mobile phases is critical. A C18 column is frequently used as the stationary phase for the analysis of piperazine (B1678402) and piperidine derivatives. nih.govunodc.org The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like trifluoroacetic acid (TFA) or phosphoric acid) and an organic solvent, such as acetonitrile. mdpi.comnih.govrsc.org The gradient—or the ratio of the solvents—can be adjusted depending on the specific characteristics of the compound being analyzed to achieve optimal separation. mdpi.comnih.gov Purity is evaluated by calculating the percentage ratio of the main peak's area relative to the total area of all detected peaks in the chromatogram. mdpi.com

Table 1: Typical RP-HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | LiChrospher® 100 C18-e (250 x 4.6 mm, 5 µm) or Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | mdpi.comrsc.org |

| Mobile Phase | A: Water with 0.1% TFA or 0.1% Phosphoric AcidB: Acetonitrile | mdpi.comnih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | mdpi.comrsc.org |

| Detector | Diode-Array Detector (DAD) | mdpi.com |

| Wavelengths | 226 nm, 254 nm | mdpi.com |

| Column Temp. | 30 °C | rsc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring the progress of chemical reactions and performing preliminary purity assessments. impactfactor.org This technique operates on the same principle of separation as column chromatography, where compounds in a mixture are separated based on their affinity for a stationary phase (typically a silica (B1680970) gel or alumina (B75360) plate) and a mobile phase (a solvent system). impactfactor.org

During the synthesis of this compound derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials. The plate is then developed in a chamber containing a suitable mobile phase. The relative positions of the spots after development, quantified by the retention factor (Rf), indicate the progress of the reaction. An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

The selection of the mobile phase is crucial for achieving good separation. Common solvent systems for piperidine derivatives and related structures include mixtures of ethyl acetate (B1210297) and hexanes or chloroform (B151607) and methanol. nih.govimpactfactor.org After development, the compounds can be visualized under UV light if they are UV-active, or by using a chemical staining agent. mdpi.com The appearance of a new spot corresponding to the product and the disappearance of the reactant spots signify the reaction's progression towards completion.

Table 2: Example TLC Systems for Characterization of Related Compounds

| Stationary Phase | Mobile Phase System | Application | Source(s) |

|---|---|---|---|

| Silica Gel | Toluene: Ethyl Acetate: Ethanol (B145695) (1:1:0.5) | Monitoring synthesis of dithiocarbamate (B8719985) derivatives | impactfactor.org |

| Silica Gel | Chloroform: Methanol (1:1) | Monitoring synthesis of dithiocarbamate derivatives | impactfactor.org |

Electrochemical Characterization by Cyclic Voltammetry

The resulting plot, a cyclic voltammogram, can reveal the oxidation and reduction potentials of a molecule and provide information about the stability of its redox species. For a compound to be electroactive, it must be capable of being oxidized or reduced within the solvent's electrochemical window. The carbamate moiety itself is generally stable, but other functional groups within a derivative or the piperidine ring could be susceptible to oxidation or reduction. nih.gov

For instance, studies on dithiocarbamates, which are structurally related to carbamates, show that they readily form metal complexes that exhibit rich electrochemical behavior. nih.govresearchgate.net The redox properties of such compounds can be investigated using a standard three-electrode system, comprising a working electrode (e.g., glassy carbon or pencil graphite), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire). nih.govmdpi.com The analysis would reveal if this compound or its derivatives undergo electron transfer reactions and at what potentials, shedding light on their electronic structure and potential interactions in biological or chemical systems.

Methodologies for Purity and Structural Integrity Characterization

A combination of spectroscopic and analytical methods is required to unequivocally establish the structural integrity and purity of this compound. Beyond the chromatographic techniques discussed previously, the following methods are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. These techniques are routinely used to confirm the identity of synthesized piperidine derivatives. nih.govnih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this purpose, providing confirmation of the expected molecular formula. mdpi.comrsc.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands for the carbamate C=O group and C-N bonds would be expected, confirming the presence of this key functionality. impactfactor.orgnih.gov

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula to support the purity and identity of the compound. nih.gov

Melting Point Determination : The melting point of a solid crystalline compound is a useful indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities. mdpi.com

Table 3: Summary of Methods for Structural and Purity Verification

| Technique | Purpose | Information Obtained | Source(s) |

|---|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Carbon-hydrogen framework, chemical environment of atoms | nih.govnih.gov |

| Mass Spectrometry | Molecular Weight Confirmation | Mass-to-charge ratio (m/z) | rsc.orgnih.gov |

| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, C-N) | impactfactor.orgnih.gov |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, O, etc. | nih.gov |

| Melting Point | Purity Assessment | Sharpness and value of melting range | mdpi.com |

Pharmacological Investigations of Piperidin 4 Yl Diethylcarbamate Analogues

Enzyme Inhibition Studies

The structural motif of piperidine (B6355638) carbamate (B1207046) is a key feature in a variety of enzyme inhibitors, demonstrating significant potency and, in some cases, selectivity for specific enzyme targets.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition by Piperidine Carbamates

Piperidine-derived carbamates have been identified as highly efficient, covalent inhibitors of monoacylglycerol lipase (MAGL). acs.orgnih.gov MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system. acs.orgnih.gov The inhibition of MAGL by piperidine carbamates leads to an increase in 2-AG levels, which in turn modulates cannabinoid receptor 1 (CB1)-dependent signaling pathways. nih.gov

The mechanism of inhibition is often irreversible, involving the formation of a covalent carbamate adduct with a serine residue in the active site of the MAGL enzyme. doi.org This covalent modification effectively inactivates the enzyme. The piperidine ring is a crucial component of these inhibitors, and modifications to this scaffold have been explored to optimize potency and selectivity. acs.orgnih.govnih.gov For instance, research into azetidine (B1206935) and piperidine carbamates has shown that these structures are promising for developing potent MAGL inhibitors. acs.orgnih.gov One such piperidine carbamate, JZL184, has been noted for its ability to reduce 2-AG hydrolysis in the brain, leading to elevated 2-AG levels and subsequent CB1-dependent behavioral effects in animal models. nih.gov Another potent inhibitor, SAR127303, is a hexafluoroisopropyl (HFIP) piperidine carbamate. mdpi.com

Interactive Table: MAGL Inhibition by Piperidine Carbamate Analogues

| Compound | Target Enzyme | Inhibition Metric (IC₅₀) | Notes |

|---|---|---|---|

| JZL184 | MAGL | 8 nM unifi.it | An irreversible inhibitor that elevates brain 2-AG levels. nih.govunifi.it |

| SAR127303 | MAGL | Potent inhibitor mdpi.com | A hexafluoroisopropyl (HFIP) piperidine carbamate. mdpi.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Potency

The carbamate functional group is a well-established pharmacophore for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in the management of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov

Several piperidine derivatives have demonstrated significant inhibitory activity against both AChE and BChE. nih.gov For example, a series of carbamate derivatives showed potent inhibition of AChE with Ki values in the low nanomolar range (0.209–0.291 nM), which was more potent than the standard inhibitor Tacrine. tandfonline.comnih.gov Similarly, other carbamate series have been shown to inhibit both AChE and BChE at nanomolar concentrations. tandfonline.com The development of hybrid molecules, such as those combining (α)-lipoic acid with 4-amino-1-benzyl piperidines, has yielded compounds with dual inhibitory activity against both enzymes. researchgate.net For instance, one such hybrid compound exhibited mixed-type inhibition for AChE and noncompetitive inhibition for BChE. researchgate.net

Interactive Table: Cholinesterase Inhibition by Carbamate and Piperidine Derivatives

| Compound Class | Target Enzyme | Inhibition Metric (Kᵢ or IC₅₀) | Reference Compound | Kᵢ or IC₅₀ of Reference |

|---|---|---|---|---|

| Carbamate derivatives (10-16) | AChE | 0.209–0.291 nM (Kᵢ) tandfonline.comnih.gov | Tacrine | 0.398 nM (Kᵢ) nih.gov |

| Carbamate derivatives (1-8) | AChE | 12.0–61.3 nM (Kᵢ) tandfonline.com | Rivastigmine, Galanthamine | Not specified tandfonline.com |

| 1-Benzyl Piperidin-4-yl (α)-Lipoic Amide Hybrid (Cmpd 17) | AChE | 1.75 µM (IC₅₀) researchgate.net | Galantamine | 1.7 µM (IC₅₀) researchgate.net |

Carbonic Anhydrase (CA) Inhibition by Carbamate-Containing Compounds

Carbamate derivatives have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. tandfonline.com Studies have shown that certain series of carbamates can effectively inhibit human CA isoenzymes I and II (hCA I and hCA II). tandfonline.comnih.govtandfonline.com

For example, one study reported a series of carbamates that inhibited hCA I and hCA II with inhibition constants (Ki) in the nanomolar range. Specifically, Ki values ranged from 4.49 to 5.61 nM for hCA I and 4.94 to 7.66 nM for hCA II. nih.gov These values indicate a high affinity and potent inhibition, in some cases surpassing the activity of the clinically used CA inhibitor, Acetazolamide. nih.gov The mechanism of inhibition is thought to involve the carbamate group coordinating with the zinc ion in the enzyme's active site, mimicking the binding of the natural substrate, bicarbonate. cnr.it

Interactive Table: Carbonic Anhydrase Inhibition by Carbamate Derivatives

| Compound Class/Compound | Target Enzyme | Inhibition Metric (Kᵢ) | Reference Compound | Kᵢ of Reference |

|---|---|---|---|---|

| Carbamate derivatives (10-16) | hCA I | 4.49–5.61 nM nih.gov | Acetazolamide | 281.33 nM nih.gov |

| Carbamate derivatives (10-16) | hCA II | 4.94–7.66 nM nih.gov | Acetazolamide | 9.07 nM nih.gov |

| Carbamate derivatives (2, 6) | hCA I | 264.16–586.50 nM tandfonline.com | Acetazolamide | 36.20 µM tandfonline.com |

| Sulfamoylcarbamates (1, 3, 4, 5, 7, 8) | hCA I | 194.41–893.50 nM tandfonline.com | Acetazolamide | 36.20 µM tandfonline.com |

NLRP3 Inflammasome Inhibition in Cellular Models

The nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system. nih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. nih.gov Recent research has focused on developing small-molecule inhibitors of the NLRP3 inflammasome.

A pharmacophore-hybridization strategy has been employed to design novel NLRP3 inhibitors by combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other chemical moieties. nih.govmdpi.com This approach has yielded compounds capable of inhibiting NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cellular models. nih.gov The mechanism of these inhibitors may involve binding to NLRP3 and preventing the conformational changes required for inflammasome assembly and activation. nih.gov For instance, the recruitment of NLRP3 to the dispersed trans-Golgi network (dTGN), an early step in its activation, can be blocked by disrupting the interaction between a polybasic region in NLRP3 and phosphatidylinositol 4-phosphate (PI4P) on the dTGN. nih.gov

Janus Kinase (JAK) Inhibition by Related Piperidine Derivatives

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. genome.jp The JAK/STAT signaling pathway is involved in cell growth, differentiation, and immune responses. acs.org Inhibitors of JAKs have emerged as important therapeutics for various autoimmune diseases and cancers.

The piperidine scaffold is a key structural element in several known JAK inhibitors. nih.gov For example, Tofacitinib, a clinically approved JAK inhibitor, features a piperidine ring in its structure. The synthesis of such compounds often utilizes methods that efficiently construct the piperidine core. nih.gov The development of small molecule inhibitors targeting related signaling pathways, such as the Oncostatin M (OSM) pathway which also utilizes JAK/STAT signaling, has also involved piperidine derivatives. acs.orgacs.org

Receptor Ligand Binding and Modulation

Derivatives of piperidin-4-yl diethylcarbamate have been investigated for their ability to bind to and modulate the activity of various receptors. The piperidine N-substituent, in particular, has been shown to be a critical determinant of a compound's affinity and functional activity (agonist versus antagonist) at certain receptors.

For instance, a series of N-(4-piperidinyl)-2-indolinones were identified as a novel class of ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov In this series, modifications to the piperidine N-substituent led to the discovery of both potent agonists and antagonists. Specifically, ligands with a saturated lipophilic substituent directly linked to the piperidyl nitrogen tended to be NOP agonists, while those linked via a methylene (B1212753) spacer acted as antagonists. nih.gov This is reminiscent of the structure-activity relationships seen in classic opioid ligands, where the nature of the nitrogen substituent can convert an agonist into an antagonist. nih.gov

Similarly, novel piperidine derivatives have been designed as potent and highly selective full agonists for the delta opioid receptor. nih.gov One such compound, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated an IC₅₀ of 0.87 nM for the delta receptor with exceptional selectivity over mu and kappa opioid receptors. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT1A, SERT) Binding Affinity and Functional Agonism/Antagonism

Analogues of this compound have been the subject of extensive research to understand their interactions with serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT). These investigations are crucial for developing compounds with potential therapeutic applications in neuropsychiatric disorders.

A series of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine derivatives, which share structural similarities with piperidine-based compounds, have demonstrated high and selective affinity for the 5-HT1A receptor. semanticscholar.org Specifically, compounds with an adamantanamine and memantine (B1676192) moiety linked to the 2-MeO-Ph-piperazine structure showed significant binding constants. semanticscholar.org For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) exhibited a Ki of 1.2 nM, and its 3,5-dimethyl derivative showed a Ki of 21.3 nM for the 5-HT1A receptor. semanticscholar.org These findings underscore the importance of the (2-methoxyphenyl)piperazine motif for high-affinity binding to the 5-HT1A receptor. semanticscholar.org

Furthermore, studies on marine-inspired indole (B1671886) alkaloids, such as 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines, have revealed their potential as modulators of various serotonin receptors. researchgate.net These compounds, structurally related to serotonin, have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The unsubstituted N,N-dimethyltryptamine and its halogenated derivatives displayed good affinity for 5-HT1D and 5-HT1B receptors. researchgate.net Notably, 5-chloro-N,N-dimethyltryptamine demonstrated strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net

Research into dual 5-HT1A/SSRI compounds has led to the identification of 4-(benzothiazol-2-yl)piperidine derivatives with high in vitro affinity for both 5-HT1A receptors and SERT. nih.gov However, further in vivo studies revealed limitations in their ability to bind both targets effectively in a living system. nih.gov This highlights the complexity of translating in vitro binding affinities to in vivo functional activity.

In the quest for triple reuptake inhibitors (TRIs), which target SERT, NET, and DAT, 4-benzylpiperidine (B145979) carboxamides have been investigated. biomolther.orgkoreascience.kr The structural features of these compounds, such as the linker length between the NH and 4-benzylpiperidine and the nature of aromatic substituents, play a critical role in their selectivity for the different monoamine transporters. koreascience.kr

The functional activity of these compounds, whether as agonists or antagonists, is a key aspect of their pharmacological profile. For example, in a series of N-(4-piperidinyl)-2-indolinones, modifications to the piperidine N-substituent resulted in both potent agonists and antagonists at the nociceptin receptor (NOP), with varying selectivity over opioid receptors. nih.gov This demonstrates that subtle structural changes can significantly alter the functional outcome of receptor interaction.

Table 1: Binding Affinities of Selected Piperidine and Related Analogues at Serotonin Receptors

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | semanticscholar.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM | semanticscholar.org |

| 5-chloro-N,N-dimethyltryptamine | 5-HT1A, 5-HT2B, 5-HT7 | Strong Affinity | researchgate.net |

| 4-(benzothiazol-2-yl)piperidine derivatives | 5-HT1A, SERT | High in vitro affinity | nih.gov |

Sigma Receptor (S1R, S2R) Affinity and Functional Activity Profiling

Piperidine and its analogues have been extensively studied for their interaction with sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric conditions. These receptors are distinct from opioid receptors and represent a unique therapeutic target. nih.gov

A novel radiopharmaceutical, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), has been synthesized and shown to possess high affinity for both S1R and S2R subtypes. nih.gov Competition binding studies in MCF-7 breast cancer cells with known sigma ligands like haloperidol (B65202) and DTG demonstrated high-affinity binding of 4-[125I]BP, with Ki values of 4.6 nM and 56 nM, respectively. nih.gov Scatchard analysis revealed a Kd of 26 nM and a Bmax of 4000 fmol/mg protein, indicating a high density of sigma receptors in these cells. nih.gov

The design of selective sigma receptor ligands has been a focus of medicinal chemistry. A series of phenoxyalkylpiperidines has been developed as high-affinity S1R ligands. uniba.it The presence of a 4-methyl substituent on the piperidine ring was found to be optimal for S1R interaction, with compounds like N-[(4-methoxyphenoxy)ethyl]piperidines exhibiting Ki values in the range of 0.89–1.49 nM. uniba.it These compounds generally showed moderate to low affinity for S2R, confirming that the phenoxyalkylpiperidine scaffold is favorable for S1R selectivity. uniba.it

Similarly, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective S1R ligands. nih.gov Computational studies have suggested that hydrophobic interactions are important for the binding of these 1,4-disubstituted piperidine analogues to the S1R. nih.gov Spipethiane, a spirocyclic compound containing a benzylpiperidine element, is a very potent and selective S1R ligand with a Ki of 0.5 nM for S1R and 416 nM for S2R. nih.gov

The functional activity of these ligands is also a critical area of investigation. Some phenoxyalkylpiperidines, such as 1a and 1b, have shown potent anti-amnesic effects associated with S1R agonism in memory tests. uniba.it In contrast, other piperidine and piperazine-based derivatives have been developed as S1R antagonists with analgesic properties. unict.it For instance, compounds 12a and 12c from one study exhibited high potency in models of capsaicin-induced allodynia and PGE2-induced mechanical hyperalgesia, with their effects being reversed by an S1R agonist, confirming their antagonist mechanism. unict.it

Table 2: Binding Affinities of Selected Piperidine Analogues at Sigma Receptors

| Compound/Derivative | S1R Affinity (Ki) | S2R Affinity (Ki) | Reference |

| 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) | 4.6 nM (vs. Haloperidol) | - | nih.gov |

| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | 0.89–1.49 nM | 52.3–809 nM | uniba.it |

| N-[(4-chlorophenoxy)ethyl]piperidines (1a, (R)-2a, (S)-2a) | 0.34–1.18 nM | - | uniba.it |

| Spipethiane | 0.5 nM | 416 nM | nih.gov |

| Compound 12a (AD353) | - | - | unict.it |

| Compound 12c (AD408) | - | - | unict.it |

Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET) Inhibition

Analogues of this compound have been investigated for their ability to inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), which are key regulators of dopaminergic and noradrenergic neurotransmission. nih.gov The development of selective or mixed inhibitors for these transporters has therapeutic potential for a range of central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). nih.govutmb.edu

Piperidine-based ligands have emerged as a significant class of DAT and NET inhibitors. nih.gov For example, 3,4-substituted piperidine-based cocaine analogues have been synthesized and studied, leading to the development of nocaine, a DAT/NET-selective ligand that has advanced to clinical studies for the treatment of cocaine addiction. nih.gov

The stereochemistry of the piperidine ring has been shown to be a critical determinant of potency and selectivity. nih.gov In a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues bearing a thioacetamide (B46855) side chain, the (-)-cis isomers exhibited DAT/NET selectivity, while the (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or were SERT/NET selective. nih.gov This highlights the nuanced structure-activity relationships governing transporter inhibition.

Furthermore, some of these compounds have demonstrated broad-spectrum transporter inhibition, with comparable activity at DAT, NET, and SERT. nih.gov These broad-spectrum inhibitors are of interest as they may offer a more rapid onset of action or greater efficacy as antidepressants compared to more selective agents. nih.gov

The development of triple reuptake inhibitors (TRIs) that target DAT, NET, and SERT has also been a focus of research. biomolther.orgkoreascience.kr 4-Benzylpiperidine carboxamides have been identified as a scaffold that can be modulated to achieve varying degrees of inhibition at all three monoamine transporters. biomolther.orgkoreascience.kr The structural features, such as the length of the linker between the amine and the piperidine ring and the nature of the aromatic substituents, are crucial in determining the selectivity profile. biomolther.orgkoreascience.kr For instance, compounds with a diphenyl acetyl substitution showed a high degree of DAT inhibition, while those with a biphenyl (B1667301) or 2-naphthyl substitution exhibited strong NET inhibition. biomolther.org

Table 3: Transporter Inhibitory Activity of Selected Piperidine Analogues

| Compound/Derivative Class | Transporter Selectivity | Therapeutic Potential | Reference |

| Nocaine (3,4-substituted piperidine) | DAT/NET selective | Cocaine addiction | nih.gov |

| (-)-cis-4-(4-Chlorophenyl)piperidine analogues | DAT/NET selective | - | nih.gov |

| (-)-trans- and (+)-cis-4-(4-Chlorophenyl)piperidine analogues | SERT or SERT/NET selective | - | nih.gov |

| (+)-trans-5c | Broad-spectrum (DAT, NET, SERT) | Depression | nih.gov |

| 4-Benzylpiperidine carboxamides | Modulatable for DAT, NET, SERT | Depression | biomolther.orgkoreascience.kr |

Antimicrobial and Antiviral Efficacy

Antibacterial and Antifungal Activities of Piperidin-4-one Derivatives

Piperidin-4-one derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. biomedpharmajournal.orgresearchgate.netresearchgate.net These compounds have been synthesized and screened against a variety of pathogenic microorganisms, often showing activity comparable to or even exceeding that of standard drugs. biomedpharmajournal.org

A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org The antibacterial activity of these compounds was found to be comparable to the standard drug ampicillin (B1664943) against strains such as E. coli and Bacillus subtilis. biomedpharmajournal.org The introduction of a thiosemicarbazone group significantly enhanced the antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org

In another study, 2,6-disubstituted piperidin-4-one derivatives were synthesized and showed promising antibacterial and antifungal activity at various concentrations. researchgate.netresearchgate.net One particular compound, DALIL1, was found to be highly potent against Bacillus subtilis and the fungus Candida albicans. researchgate.net Another compound, DAL-II, exhibited high efficacy against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the fungus Aspergillus niger. researchgate.net

Furthermore, a novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one and its thiosemicarbazide (B42300) condensation product were synthesized and tested against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative). yu.edu.jo The results indicated that the thiosemicarbazide derivative possessed higher antimicrobial activity. yu.edu.jo

Piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have also been investigated for their fungicidal activities against agriculturally important fungi. acs.orgnih.gov Several of these compounds displayed excellent inhibition against fungi such as Rhizoctonia solani and Verticillium dahliae. acs.orgnih.gov For example, compounds A13 and A41 had EC50 values of 0.83 and 0.88 μg/mL against R. solani, respectively, which were superior to the positive controls chlorothalonil (B1668833) and boscalid. acs.orgnih.gov

Table 4: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/Efficacy | Reference |

| 2,6-diaryl-3-methyl-4-piperidones & thiosemicarbazone derivatives | E. coli, B. subtilis, various fungi | Antibacterial activity comparable to ampicillin; enhanced antifungal activity with thiosemicarbazone group. | biomedpharmajournal.org |

| DALIL1 (2,6-disubstituted piperidin-4-one) | B. subtilis, C. albicans | Highly potent antibacterial and antifungal activity. | researchgate.net |

| DAL-II (2,6-disubstituted piperidin-4-one) | S. aureus, B. subtilis, A. niger | High efficacy against Gram-positive bacteria and a fungus. | researchgate.net |

| 2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | S. aureus, Enterobacter sp. | Higher antimicrobial activity than its precursor. | yu.edu.jo |

| Piperidine-4-carbohydrazide derivatives (A13, A41) | R. solani, V. dahliae | EC50 values of 0.83 and 0.88 μg/mL against R. solani. | acs.orgnih.gov |

Antiviral Potential, Including HIV-1 NNRTIs, Cytomegalovirus, SARS-CoV-2, and H5N1

The piperidine scaffold has been a valuable framework for the development of potent antiviral agents against a range of viruses, including human immunodeficiency virus type 1 (HIV-1), cytomegalovirus (CMV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and avian influenza (H5N1).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Hybrids of delavirdine (B1662856) and piperidin-4-yl-aminopyrimidine (DPAPYs) have been designed as potent HIV-1 NNRTIs. nih.gov These compounds have shown moderate to excellent potency against wild-type HIV-1, with EC50 values ranging from 0.0086 to 5.7 μM. nih.gov One compound, 4d, was particularly potent against wild-type HIV-1 (EC50 = 8.6 nM) and also showed good activity against several drug-resistant mutant strains. nih.gov These findings suggest that DPAPYs are specific inhibitors of the HIV-1 reverse transcriptase. nih.gov

Cytomegalovirus (CMV)

Piperidine-4-carboxamide analogues have been identified as inhibitors of human cytomegalovirus (CMV). nih.gov Structure-activity relationship (SAR) studies have shown that these compounds can inhibit CMV with high selectivity. nih.gov Moving the isopropyl carboxamide from the 4-position to the 3-position of the piperidine ring resulted in a loss of anti-CMV activity, highlighting the importance of this structural feature. nih.gov These analogues have shown activity in primary human hepatocytes, suggesting they may be effective in vivo. nih.gov

SARS-CoV-2

Several piperidine-based compounds have demonstrated antiviral activity against SARS-CoV-2. Piperidine-4-carboxamides have been shown to inhibit human coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations. gavinpublishers.com One compound, NCGC2955, and a structurally related analogue, inhibited the delta variant of SARS-CoV-2 with EC50 values of 0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively, in Calu-3 cells. gavinpublishers.com

Another class of compounds, 1,4,4-trisubstituted piperidines, have been shown to block coronavirus replication in vitro. nih.gov These compounds appear to act as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Additionally, a derivative of epoxybenzooxocinopyridine with a 3,4-dihydroquinoxalin-2-one side group demonstrated antiviral activity against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 2.23 μg/μL. nih.gov

H5N1 Avian Influenza

While direct studies on this compound against H5N1 are limited, the development of novel antivirals against this highly pathogenic virus is a critical area of research. nih.govnih.govyoutube.com The investigational drug T-705 (favipiravir) has shown efficacy against H5N1 viruses in mouse models, including oseltamivir-resistant strains. nih.gov Furthermore, a novel broad-spectrum antiviral, CC-42344, has demonstrated in vitro activity against the H5N1 PB2 protein. cocrystalpharma.com These findings highlight the ongoing efforts to develop new chemical entities to combat H5N1.

Table 5: Antiviral Activity of Selected Piperidine Analogues and Related Compounds

| Compound/Derivative Class | Virus | Mechanism/Activity | Reference |

| Piperidin-4-yl-aminopyrimidine (DPAPY) hybrids | HIV-1 | NNRTI; EC50 = 8.6 nM (compound 4d) | nih.gov |

| Piperidine-4-carboxamides | Cytomegalovirus (CMV) | Inhibition of CMV replication | nih.gov |

| Piperidine-4-carboxamides (NCGC2955) | SARS-CoV-2 (delta variant) | EC50 = 0.2 ± 0.02 µM | gavinpublishers.com |

| 1,4,4-Trisubstituted piperidines | Coronaviruses (including SARS-CoV-2) | Inhibition of main protease (Mpro) | nih.gov |

| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | EC50 = 2.23 μg/μL | nih.gov |

Antiparasitic Activities (e.g., Trypanosoma cruzi, Leishmania)

The search for new and effective treatments for parasitic diseases such as Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis is a global health priority. Piperidine-containing compounds have shown promise in this area.

While direct studies on this compound are not extensively reported, related compounds have demonstrated significant antiparasitic activity. For instance, sodium diethyldithiocarbamate (B1195824) (DETC), a compound with a similar diethylcarbamate moiety, has been shown to have antiparasitic activity against different strains and forms of T. cruzi. nih.gov DETC exhibited IC50 values ranging from 9.44 ± 3.181 to 60.49 ± 7.62 µM against T. cruzi and was found to cause mitochondrial damage and disruption of the parasite's membrane. nih.gov

In the context of Chagas disease, a series of disubstituted piperazines were identified and optimized for their potency against T. cruzi. nih.gov These compounds showed good efficacy against the parasite, although they faced challenges with metabolic stability. nih.gov This research highlights the potential of piperazine (B1678402) and, by extension, piperidine scaffolds as starting points for the development of new anti-Chagasic drugs.

Table 6: Antiparasitic Activity of Related Compounds

| Compound/Derivative Class | Parasite | Activity/Efficacy | Reference |

| Sodium diethyldithiocarbamate (DETC) | Trypanosoma cruzi | IC50 ranging from 9.44 to 60.49 µM | nih.gov |

| Disubstituted piperazines | Trypanosoma cruzi | Good potency against the parasite | nih.gov |

Antiproliferative and Anticancer Research

The piperidine nucleus is a prevalent structural motif in many pharmaceuticals and natural alkaloids, demonstrating a wide range of biological activities, including significant potential in anticancer research. ijnrd.orgresearcher.life

Piperidine and its derivatives have been shown to act as potential clinical agents against a variety of cancers, including breast, prostate, colon, lung, and ovarian cancers. nih.govfrontiersin.org Their anticancer effects are often attributed to their ability to regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. nih.govfrontiersin.org By modulating these pathways, piperidine compounds can inhibit cell migration and induce cell cycle arrest, ultimately leading to the reduced survivability of cancer cells. nih.govfrontiersin.org

Research has highlighted the dose-dependent manner in which certain piperidine derivatives inhibit the proliferation of cancer cell lines. nih.govresearchgate.net For instance, the derivative 2-amino-4-(1-piperidine)pyridine was found to prevent the proliferation of HT29 and DLD-1 colon cancer cells and inhibit the cell cycle at the G1/G0 phase. nih.gov Another study identified a novel piperidine derivative, compound 17a , which displayed potent anticancer activity against PC3 prostate cancer cells with an IC50 value of 0.81 µM, a significantly better result than the conventional chemotherapeutic agent 5-fluorouracil. nih.gov This compound was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, thereby suppressing tumor growth both in vitro and in vivo. nih.gov Further investigation revealed that 17a also suppressed colony formation, induced apoptosis, and inhibited the epithelial-mesenchymal transition in PC3 cells. nih.gov

The antiproliferative activity of piperidine derivatives extends to various cancer types. Studies have shown their efficacy against glioma (U251), breast cancer (MCF7), multiple drug-resistant ovarian cancer (NCI/ADR-RES), non-small cell lung cancer (NCI-H460), and colon cancer (HT29) cell lines. nih.gov Notably, the PC-3 prostate cancer cell line was found to be particularly sensitive to a range of piperidine derivatives. nih.gov This sensitivity may be linked to the ability of these compounds to neutralize reactive oxygen species (ROS), as PC-3 cells are known to generate high levels of ROS which contribute to their proliferation and survival. nih.gov

The structural features of piperidine derivatives play a crucial role in their antiproliferative activity. The introduction of different substituents on the piperidine ring can significantly influence their efficacy. For example, a series of 2,6-disubstituted N-methylpiperidine derivatives were synthesized and tested against human colon carcinoma cell lines HT 29 and BE. nih.gov The most toxic among these were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, with IC50 values between 6 and 11 µM. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| 2-amino-4-(1-piperidine)pyridine | HT29, DLD-1 (Colon) | Inhibited proliferation and arrested cell cycle at G1/G0 phase. | nih.gov |

| Compound 17a | PC3 (Prostate) | IC50 of 0.81 µM; inhibited tubulin polymerization; induced apoptosis. | nih.gov |

| Various Piperidine Derivatives | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29, PC-3 | PC-3 cells were most sensitive; activity linked to ROS scavenging. | nih.gov |

| cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29, BE (Colon) | Most toxic among tested derivatives with IC50 values of 6-11 µM. | nih.gov |

Quaternary ammonium (B1175870) salts, including piperidinium (B107235) compounds, have been investigated for their therapeutic potential, demonstrating a range of biological activities. nih.gov Diquaternary dipiperazinium salts, which share structural similarities with piperidinium compounds, have shown anticancer activity. nih.gov For example, one such salt exhibited a 68.7% inhibition of KB cancer cells at a concentration of 10 µM. nih.gov The structure of these compounds, particularly the presence of two quaternary ammonium cations and the distance between them, is crucial for their biological effects. nih.gov

Phenanthroindolizidine and phenanthroquinolizidine alkaloids, when converted to their quaternary ammonium salt derivatives, have been developed as hypoxia-targeted anticancer agents. google.com This approach aims to overcome the limitations of traditional chemotherapeutics by creating prodrugs that are activated in the hypoxic environment characteristic of many solid tumors. google.com The positive charge of these quaternary salts is a key feature, potentially enhancing their cellular uptake and retention within the tumor. google.com

In the context of bioreducible prodrugs, N-oxides of heterocyclic aliphatic amines, including piperidine derivatives, have been designed. nih.gov The intention is for these compounds to be inactive in normal, oxygenated cells but to be metabolically reduced in cancer cells to produce cytotoxic species. nih.gov However, studies on the N-oxides of 2,6-disubstituted N-methylpiperidine derivatives showed they were generally less toxic than their parent amines and did not appear to be effectively reduced under hypoxic conditions. nih.gov

While the majority of approved treatments for Hepatitis C Virus (HCV) target the viral replication machinery, there is growing interest in inhibitors that act on other stages of the viral life cycle, such as assembly and release. nih.govnih.gov A high-throughput phenotypic screen identified a 4-aminopiperidine (B84694) (4AP) scaffold as a potent inhibitor of HCV replication. nih.govnih.gov Further investigation revealed that this class of compounds does not inhibit the early stages of viral replication but is effective in the assembly and secretion stages of the HCV life cycle. nih.gov

The initial screening hit, compound 1 , demonstrated efficacy in the HCV cell culture (HCVcc) assay with an EC50 of 2.03 µM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with improved potency, reduced in vitro toxicity, and better pharmacokinetic profiles. nih.govnih.gov These 4-aminopiperidine derivatives were found to act synergistically with approved direct-acting antivirals like Telaprevir and Daclatasvir. nih.govnih.gov

Another class of compounds, piperazine-piperidine derivatives, has also been identified as inhibitors of HCV replication. patsnap.comgoogle.com These compounds are thought to modulate the dimerization of the HCV non-structural protein 5A (NS5A), a key component of the viral replicase. nih.gov Optimization of a lead compound in this series resulted in derivatives with significantly increased activity. nih.gov

| Compound Class | Mechanism of Action | Key Findings | Source |

|---|---|---|---|

| 4-Aminopiperidine (4AP) Scaffold | Inhibition of HCV assembly and release | Initial hit (Compound 1) had EC50 of 2.03 µM; derivatives showed improved potency and synergistic effects with other antivirals. | nih.govnih.gov |

| Piperazine-piperidine Derivatives | Inhibition of HCV NS5A dimerization | Identified as potent inhibitors of HCV replication. | patsnap.comgoogle.comnih.gov |

Other Biological Activities

Piperidine and its derivatives have demonstrated significant anti-inflammatory properties. ijnrd.orgnih.gov The introduction of specific substituents, such as cyclohexyl and allyl groups, onto the piperidine ring has been shown to impart anti-inflammatory and immunosuppressive activity. nih.gov For example, derivatives of piperidine-2,4,6-trione with these substituents have been evaluated pharmacologically and found to possess distinct anti-inflammatory effects. nih.gov The introduction of an N-cyclohexylcarboxamide substituent, in particular, was noted to decrease general toxicity while increasing anti-inflammatory activity. nih.gov

The anti-inflammatory activity of piperidine derivatives is influenced by the electronic properties of substituents on the aromatic ring. scielo.org.mx Studies on piperlotines, which are α,β-unsaturated amides derived from piperidine, have shown that the substitution pattern is a strong determinant of their anti-inflammatory effects. scielo.org.mx In one study, derivatives with electron-donating groups showed lower edema inhibition compared to those with electron-withdrawing groups. scielo.org.mx The trifluoromethyl derivative 6 was identified as a particularly potent anti-inflammatory agent, with activity almost comparable to the standard drug indomethacin (B1671933) in a topical inflammation model. scielo.org.mx

The piperidine scaffold is considered a promising candidate for developing potent antioxidant agents. scispace.comresearchgate.net The ability to introduce various substituent groups at different positions on the piperidine ring allows for the modulation of its antioxidant activity. scispace.comresearchgate.net

A study of twenty-five highly functionalized piperidines revealed their varying abilities to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical (•O2−). nih.govnih.gov Piperidine 19 was the most potent DPPH radical scavenger, while piperidine 10 was the most effective at scavenging •O2−. nih.govnih.gov The antioxidant properties of these compounds may be directly related to their antiproliferative activities, particularly in cancer cells that generate high levels of reactive oxygen species (ROS). nih.gov

The nature of the substituent on the piperidine ring is critical for its antioxidant capacity. Cysteamine derivatives of piperidine, which contain a free sulfhydryl (SH) group, have been found to be efficient antioxidants, capable of inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov This activity is attributed to the presence of the SH group and appears to be enhanced by increased lipophilicity. nih.gov In contrast, replacing the SH group with an amino (NH2) or hydroxyl (OH) group resulted in decreased antioxidant activity. nih.gov

| Piperidine Derivative Type | Key Structural Feature | Antioxidant Activity | Source |

|---|---|---|---|

| Highly Functionalized Piperidines | Varied substitutions | Compound 19 was the most potent DPPH scavenger; Compound 10 was the most effective •O2− scavenger. | nih.govnih.gov |

| Cysteamine Derivatives | Free sulfhydryl (SH) group | Efficient inhibition of lipid peroxidation and scavenging of hydroxyl radicals. | nih.gov |

| Derivatives with NH2 or OH groups | Replacement of SH group | Decreased antioxidant activity compared to SH-containing derivatives. | nih.gov |

Antiamnesic Effects Related to Cholinesterase Inhibition

The exploration of analogues of this compound as potential treatments for memory deficits, particularly those associated with neurodegenerative disorders like Alzheimer's disease, is strongly rooted in the cholinergic hypothesis. This hypothesis posits that a decline in cholinergic neurotransmission contributes significantly to cognitive impairments. A primary strategy to combat this is the inhibition of cholinesterases—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic function and potentially ameliorating memory loss.

Research has focused on synthesizing and evaluating various piperidine-based compounds for their ability to inhibit AChE and BuChE. A series of N-benzylpiperidine carboxamide derivatives were developed by modifying a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent acetylcholinesterase inhibitory activity. nih.gov In this series, the ester linkage was replaced with a more metabolically stable amide linker. Two of the most active analogues were 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, which demonstrated significant in vitro inhibition of AChE. nih.gov

Further studies have explored hybrid molecules. For instance, a series of hybrids combining (α)-lipoic acid with 4-amino-1-benzyl piperidines were synthesized and evaluated. researchgate.net While the parent compounds showed little to no activity, the resulting hybrid molecules demonstrated notable BuChE inhibitory activity, with some also inhibiting AChE. researchgate.net Specifically, one such hybrid proved to be an effective inhibitor against both enzymes, with inhibitory concentrations comparable to the established drug galantamine. researchgate.net Kinetic studies of this compound indicated a mixed-type inhibition for AChE and a non-competitive inhibition for BuChE. researchgate.net

In another approach, piperidine-3-carbohydrazide-hydrazones with different phenylalkyl substituents on the piperidine nitrogen were designed as cholinesterase inhibitors. These compounds generally showed moderate to good inhibitory activity against either AChE or BuChE. nih.gov The most potent compounds in this series were identified, with kinetic analyses revealing a mixed-type inhibition mechanism for both enzymes. nih.gov These findings underscore the potential of the piperidine scaffold in designing multifunctional agents that can address the cholinergic deficit implicated in memory impairment.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Analogues

| Compound/Analogue | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 | nih.gov |

| (α)-Lipoic acid & 4-amino-1-benzyl piperidine hybrid (Compound 17) | AChE | 1.75 | researchgate.net |

| (α)-Lipoic acid & 4-amino-1-benzyl piperidine hybrid (Compound 17) | BuChE | 5.61 | researchgate.net |

| Piperidine-3-carbohydrazide-hydrazone (Compound 3g) | AChE | 4.32 | nih.gov |

| Piperidine-3-carbohydrazide-hydrazone (Compound 3j) | BuChE | 1.27 | nih.gov |

| N-benzyl-piperidine derivative (Compound 4a) | AChE | 2.08 | nih.gov |

| N-benzyl-piperidine derivative (Compound 4a) | BuChE | 7.41 | nih.gov |

Investigation as Anti-hyperglycemic and Lipid-lowering Agents

The therapeutic potential of the piperidine scaffold extends beyond cholinesterase inhibition, with recent investigations exploring its utility in metabolic disorders. Analogues based on the piperidine ring have been evaluated for both anti-hyperglycemic and lipid-lowering effects, showing promise in addressing key aspects of metabolic syndrome.

In the context of diabetes, various piperidine derivatives have been identified as potential anti-hyperglycemic agents. mdpi.comnih.gov The well-established antidiabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, notably contains a piperidine moiety in its structure. mdpi.com Research into novel piperidine derivatives has shown significant activity against other targets relevant to blood glucose control. For example, the compound 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine demonstrated a potent in vitro inhibitory activity of 97.30% against the α-amylase enzyme, substantially higher than the 61.66% inhibition shown by the standard drug acarbose. mdpi.com Furthermore, piperine, a naturally occurring alkaloid containing a piperidine moiety, has been shown to enhance the blood glucose-lowering effect of metformin (B114582) in diabetic mice. mdpi.com

In the realm of lipid metabolism, piperidine analogues have been investigated for their potential to lower cholesterol levels. A study focusing on natural products identified Asperidine C, a piperidine derivative isolated from the fungus Aspergillus sclerotiorum, as a compound of interest. mdpi.comresearchgate.net This compound was shown to interfere with the formation of cholesterol micelles, in part by its capacity to bind bile acids. mdpi.comresearchgate.net This mechanism is similar to that of bile acid sequestrants, a class of cholesterol-lowering drugs. Additionally, other research has identified novel piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) as mediators of lipid metabolism. nih.gov The inhibition of sEH is known to have beneficial effects on metabolic pathways, suggesting another avenue through which piperidine-based compounds could exert lipid-lowering effects. nih.gov

Structure Activity Relationship Sar Studies of Piperidin 4 Yl Carbamates

Impact of Substituent Modifications on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring serves as a crucial scaffold in many biologically active compounds, and its substitution pattern significantly dictates the pharmacological outcome. nih.govijnrd.org Research into piperidin-4-yl carbamate (B1207046) analogues has shown that even minor alterations to this ring can lead to substantial changes in activity.

Modifications at other positions on the carbon framework of the piperidine ring also have a profound impact.

Unsaturation: Introducing a double bond into the piperidine ring to create a tetrahydropyridine (B1245486) analogue has been shown to increase potency dramatically, in some cases by as much as tenfold. dndi.org This suggests that the planarity and shape of the central ring are critical for optimal binding. dndi.org

Substitution: Adding substituents to the carbon atoms of the piperidine ring can improve properties. For example, introducing a fluorine atom at the 3-position of the piperidine ring led to a derivative with eightfold higher potency and improved aqueous solubility in a series of MEK1/2 inhibitors. researchgate.net The crystal structure of this compound bound to its target revealed that the 3-substituted piperidine side chain fits well into a cavity of the protein, explaining the increased potency. researchgate.net

Ring Replacement: Attempts to replace the piperidine ring with other heterocycles, such as morpholine, have been explored to improve metabolic clearance. However, in one instance, this modification led to a complete loss of biological activity, highlighting the essential role of the piperidine scaffold for that particular target. dndi.org

The following table summarizes the effects of various piperidine ring modifications on biological activity based on findings from related compound series.

| Modification | Position | Effect on Biological Activity | Reference |

| Introduction of Unsaturation | Ring | Ten-fold increase in potency observed in a series of Trypanosoma cruzi inhibitors. | dndi.org |

| Fluorine Substitution | C-3 | Eightfold increase in potency and improved solubility for a MEK1/2 inhibitor. | researchgate.net |

| Replacement with Morpholine | Ring | Resulted in an inactive compound. | dndi.org |

| N-Benzoyl Group | N-1 | Explored for tuning properties in various inhibitor classes. | nih.gov |

Influence of Carbamate Moiety Structural Variations on Target Binding and Efficacy

The carbamate group (-O-CO-N(C₂H₅)₂) is a key functional element, acting as a structural motif that can engage in crucial hydrogen bonding and hydrophobic interactions with a biological target. acs.orgnih.gov Its stability and ability to act as a peptide bond surrogate make it a common feature in drug design. acs.orgresearchgate.net The nature of the substituents on the carbamate nitrogen and the oxygen atom dictates its inhibitory potential and kinetic properties.

In the case of piperidin-4-yl diethylcarbamate, the carbamate nitrogen is disubstituted with two ethyl groups. The size and nature of these N-substituents are critical determinants of activity, particularly for targets like cholinesterases where the carbamate acts as a "warhead" to carbamoylate a serine residue in the enzyme's active site. nih.govchemrxiv.org

N-Alkyl Substituents: Structure-activity relationship studies on N-dialkyl O-arylcarbamates have provided deep insights. The steric bulk of the N-alkyl groups is a key factor. Computational and crystallographic studies have shown that overly bulky carbamate warheads may fail to reach and react with the catalytic serine residue, leading to a loss of inhibitory activity. chemrxiv.org The transition from smaller groups (like dimethyl) to larger ones (like diethyl or dipropyl) can significantly alter the rate of carbamoylation and the stability of the resulting covalent bond, thereby modulating the duration of inhibition.

N-Aryl Substituents: Replacing alkyl groups with aryl substituents on the carbamate nitrogen introduces different electronic and steric properties, which can be tuned to achieve desired target engagement.